1-((Methylsulfonyl)methyl)-2-nitrobenzene
Overview
Description
1-((Methylsulfonyl)methyl)-2-nitrobenzene is an organic compound that features a nitro group attached to a benzene ring, along with a methylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of toluene to form 2-nitrotoluene, which is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((Methylsulfonyl)methyl)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 1-((Methylsulfonyl)methyl)-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives.
Scientific Research Applications
1-((Methylsulfonyl)methyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((Methylsulfonyl)methyl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methylsulfonylmethyl group can engage in nucleophilic and electrophilic interactions. These interactions can modulate various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1-((Ethylsulfonyl)methyl)-2-nitrobenzene: Similar structure but with an ethyl group instead of a methyl group.
1-((Methylsulfonyl)methyl)-4-nitrobenzene: Similar structure but with the nitro group in the para position.
Uniqueness
1-((Methylsulfonyl)methyl)-2-nitrobenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This positioning can result in distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H9NO4S |
---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
1-(methylsulfonylmethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 |
InChI Key |
CIMNAVHKTGMMQA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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